![molecular formula C37H38Cl2F2N4O4 B12406668 4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid is a complex organic compound that features multiple functional groups, including aromatic rings, halogens, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of halogen substituents, and the coupling of various aromatic components. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidine ring through a cyclization reaction.
Step 2: Introduction of halogen substituents via halogenation reactions.
Step 3: Coupling of aromatic components using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Step 4: Final assembly of the compound through amide bond formation and methoxylation.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Optimization of reaction temperatures and times.
- Use of high-purity reagents and solvents.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
- Oxidation: Conversion of methoxy groups to hydroxyl groups.
- Reduction: Reduction of aromatic nitro groups to amines.
- Substitution: Halogen substitution reactions to introduce different halogen atoms.
Common Reagents and Conditions
- Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
- Substitution: Use of halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
- Oxidation: Formation of hydroxylated derivatives.
- Reduction: Formation of amine derivatives.
- Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
Chemistry
- Study of reaction mechanisms and synthesis of complex organic molecules.
- Development of new synthetic methodologies.
Biology
- Investigation of biological activities and potential therapeutic applications.
- Study of interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
- Development of new pharmaceuticals and drug candidates.
- Evaluation of pharmacokinetics and pharmacodynamics.
Industry
- Use as intermediates in the synthesis of other complex organic compounds.
- Application in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. Generally, it may involve:
- Binding to specific receptors or enzymes.
- Inhibition or activation of biochemical pathways.
- Modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(2R,3S,4S,5S)-3-(3-chlorophenyl)-4-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
- 4-[[(2R,3S,4S,5S)-3-(3-fluorophenyl)-4-(4-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
Uniqueness
- Presence of both chloro and fluoro substituents on the aromatic rings.
- Complexity of the pyrrolidine ring structure.
- Potential for unique biological activities due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C37H38Cl2F2N4O4 |
|---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C37H38Cl2F2N4O4/c1-36(2,3)18-30-37(25-10-9-23(38)17-27(25)40,20-43-19-21-12-14-42-15-13-21)31(24-6-5-7-26(39)32(24)41)33(45-30)34(46)44-28-11-8-22(35(47)48)16-29(28)49-4/h5-17,30-31,33,43,45H,18-20H2,1-4H3,(H,44,46)(H,47,48)/t30-,31-,33+,37-/m0/s1 |
InChI Key |
UBACXUKBTJKWLY-GXFZAZKKSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |
Canonical SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

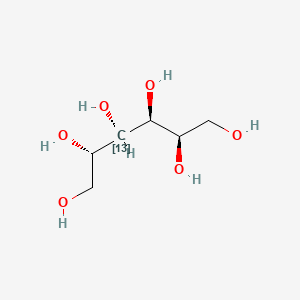
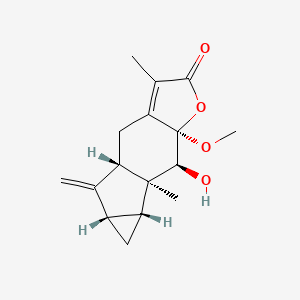
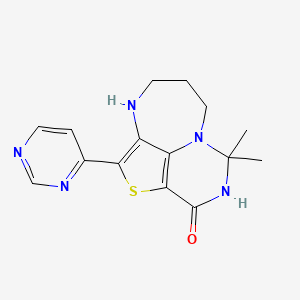


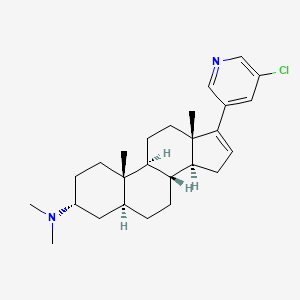
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
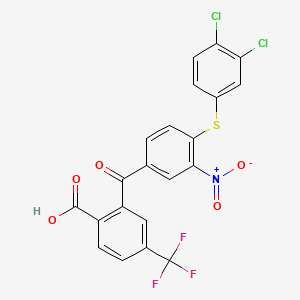
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
